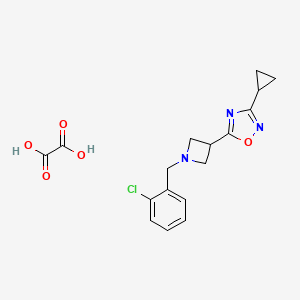

![molecular formula C28H21BrN4O B2673944 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide CAS No. 392289-64-4](/img/structure/B2673944.png)

3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of quinazoline, a class of organic compounds that have drawn significant attention due to their wide range of biological activities . Quinazoline derivatives are N-containing heterocyclic compounds and have been found to exhibit anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes activities, etc .

Synthesis Analysis

The synthesis of quinazoline derivatives involves various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

One study focuses on the synthesis and antimicrobial activity of quinazolinone derivatives, including those related to the mentioned compound. The research highlights the process of creating these compounds and exploring their potential in combating microbial infections. The synthesis involved several steps, starting from basic precursors to achieve the desired quinazolinone structures with potential antimicrobial properties (Patel, Mistry, & Desai, 2006).

Antitumor Properties and Water-Solubility

Another significant area of research is the design and synthesis of water-soluble analogues of quinazolin-4-one-based antitumor agents. This research aims to enhance the aqueous solubility of these compounds for better in vivo evaluation. The study found that introducing amino functionalities increased water solubility and, in some cases, cytotoxicity, suggesting these compounds' potential in cancer therapy. The analogues retained the unique biochemical characteristics of the original compound, indicating their potential as novel antitumor agents (Bavetsias et al., 2002).

Anticancer Activities

Further research on substituted benzoquinazolinones, including the synthesis of 6-aminobenzo[h]quinazolinones, demonstrates potential anticancer activities. These studies involve complex synthetic routes leading to compounds with promising biological activities against cancer cell lines, highlighting the potential of quinazolinone derivatives in cancer treatment. The investigations into their cytotoxic effects on various cancer cell lines provide valuable insights into their therapeutic potential (Nowak et al., 2014).

Pharmacological Activities

Another study elaborates on the synthesis of 6-bromo quinazolinone derivatives for evaluating their pharmacological activities, including anti-inflammatory, analgesic, and antibacterial effects. This research underscores the versatility of quinazolinone derivatives in medical applications beyond their antitumor potential, suggesting a broad spectrum of pharmacological benefits (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).

Eigenschaften

IUPAC Name |

3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21BrN4O/c1-18-8-5-6-13-24(18)31-27(34)20-11-7-12-22(16-20)30-28-32-25-15-14-21(29)17-23(25)26(33-28)19-9-3-2-4-10-19/h2-17H,1H3,(H,31,34)(H,30,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKLQNKASTZIRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[4-(2-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone](/img/structure/B2673861.png)

![6-(2-Methoxyphenyl)-2-[1-(2-pyrazol-1-ylpropanoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2673870.png)

![Ethyl 5-aminopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2673872.png)

![1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2673874.png)

![4-[(furan-2-ylmethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B2673875.png)

![3-(3,4-dimethoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2673878.png)

![N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine](/img/structure/B2673881.png)